molecular formula C13H22N2O B2855290 N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide CAS No. 2361657-94-3

N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide

カタログ番号 B2855290
CAS番号: 2361657-94-3
分子量: 222.332
InChIキー: UXSZZAFNOHTZBQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a key role in regulating neuronal activity, and its dysfunction has been implicated in a variety of neurological and psychiatric disorders.

作用機序

N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide increases GABA levels in the brain, which can have a calming effect and reduce anxiety and seizures.
Biochemical and Physiological Effects:
N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide has been shown to increase GABA levels in the brain, which can have a variety of biochemical and physiological effects. These effects include reducing anxiety, promoting relaxation, and reducing the likelihood of seizures. N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide has also been shown to have potential therapeutic applications in the treatment of addiction, as GABA dysfunction has been implicated in drug dependence and withdrawal.

実験室実験の利点と制限

One advantage of using N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide in lab experiments is its potency and specificity as a GABA transaminase inhibitor. This allows for precise control of GABA levels in the brain, which can be useful in studying the effects of GABA dysfunction in various neurological and psychiatric disorders. However, one limitation of using N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide is its potential for off-target effects, as it may interact with other enzymes or proteins in the brain.

将来の方向性

There are several potential future directions for research on N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide. One area of interest is its potential use in the treatment of addiction, as GABA dysfunction has been implicated in drug dependence and withdrawal. Another area of interest is its potential use in the treatment of anxiety disorders, as increasing GABA levels in the brain can have a calming effect. Additionally, further research is needed to fully understand the potential off-target effects of N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide, as well as its long-term safety and efficacy.

合成法

N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis begins with the reaction of 4-piperidone hydrochloride with cyclopropylmethyl bromide to form N-cyclopropylmethyl-4-piperidone. This compound is then reacted with methyl acrylate in the presence of a base to form N-cyclopropylmethyl-4-piperidone-3-carboxylate. The final step involves the reaction of this compound with ammonia to form N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide.

科学的研究の応用

N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have a calming effect and reduce anxiety and seizures. N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide has also been studied for its potential use in the treatment of addiction, as GABA dysfunction has been implicated in drug dependence and withdrawal.

特性

IUPAC Name

N-[[1-(cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-2-13(16)14-9-11-5-7-15(8-6-11)10-12-3-4-12/h2,11-12H,1,3-10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSZZAFNOHTZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCN(CC1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。